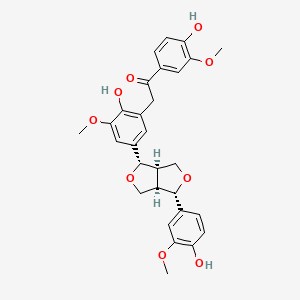
Herpetone
Overview
Description
Herpetone is a lignan compound that can be extracted from the fruits of Herpetospermum pedunculosum . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C29H30O9, and it has a molecular weight of 522.54 g/mol . The exact molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound is a powder in physical form . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Hepatic Fibrosis Treatment
Herpetone (HPT), a bioactive lignan extracted from Herpetospermum pedunculosum, has demonstrated potential in treating hepatic fibrosis. Research indicates that this compound nanosuspensions (HPT-NS) significantly increase in vitro dissolution of HPT, enhancing its inhibitive effect on hepatic stellate cell proliferation by blocking cells in the G2/M phase and inducing apoptosis. This advancement addresses HPT's poor oral bioavailability due to its low water solubility, marking a significant step in anti-hepatic fibrosis treatment (Zuo et al., 2019).
Anti-Hepatitis B Virus (HBV) Activity
This compound has been identified as one of the compounds with notable anti-HBV activity, extracted and purified from Herpetospermum seeds. It showed potency in reducing the level of HBV DNA in the HepG2.2.15 culture medium, indicating a promising avenue for HBV treatment. This discovery sheds light on the synergistic effect of multiple components in the ethnopharmacological use of Herpetospermum seeds (Gong et al., 2016).
Hepatoprotection and Antioxidant Activity
Studies have found that this compound exhibits hepatoprotective effects, as evidenced in the protection against CCl(4)-induced hepatocyte injury. This protective property is attributed to its antioxidant activity, highlighting this compound's potential in treating liver-related diseases and injuries (Zhang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Herpetone, a lignan compound, is primarily targeted towards hepatocytes . It is extracted from the seeds of Herpetospermum caudigerum and has been found to have a protective effect on these liver cells .
Mode of Action
This compound is thought to work by attaching itself to the HER2 receptors on the surface of cells . This attachment is believed to block intracellular signaling pathways . By attenuating the signal transduction downstream, this compound may promote apoptosis and arrest cell proliferation . Additionally, this compound also flags the tumor cell for destruction by the body’s immune system, known as antibody-dependent cellular cytotoxicity (ADCC) .
Biochemical Pathways
This compound’s interaction with HER2 receptors affects various biochemical pathways. It inhibits cell proliferation and promotes apoptosis . This is achieved by blocking the signaling pathways that drive cell proliferation . Furthermore, this compound prevents HER2 shedding, which has potential clinical value based on observations that high serum levels of HER2 extracellular domain correlate with poor prognosis and decreased responsiveness to endocrine therapy and chemotherapy in patients with advanced breast cancer .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using nanosuspensions to enhance its dissolution rate and oral bioavailability . The this compound nanosuspension was prepared using the ultrasound-precipitation technique and was found to have a significantly higher dissolution rate than this compound coarse suspensions . Following oral administration, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound nanosuspension showed a significant increase .
Result of Action
The molecular and cellular effects of this compound’s action include the slowing down of cell replication and the promotion of apoptosis . This results in the reduction of tumor cell proliferation and the enhancement of tumor cell destruction by the body’s immune system .
Biochemical Analysis
Biochemical Properties
Herpetone plays a crucial role in biochemical reactions, particularly in hepatoprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to improve cell viability and protect hepatocytes from carbon tetrachloride-induced injury . It interacts with enzymes involved in detoxification processes, enhancing their activity and thereby mitigating cellular damage.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it enhances cell viability and protects against toxic insults. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to upregulate protective genes and downregulate pro-apoptotic genes, thereby promoting cell survival . Additionally, this compound modulates key signaling pathways involved in inflammation and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes as needed. For example, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and detoxification.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its protective effects on hepatocytes for several days, but its efficacy diminishes with prolonged exposure . This degradation is likely due to the breakdown of the compound or changes in its interaction with cellular components.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits protective effects on hepatocytes without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and antioxidant defense. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, enhancing their activity and promoting the detoxification of harmful substances . This compound also affects metabolic flux, leading to changes in the levels of various metabolites involved in oxidative stress and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in hepatocytes, where it exerts its protective effects. Its distribution is influenced by factors such as cellular uptake, binding affinity, and intracellular localization.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and mitochondria of hepatocytes . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. In the mitochondria, this compound enhances the organelle’s antioxidant defenses and protects against oxidative damage.
Properties
IUPAC Name |
2-[5-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-hydroxy-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O9/c1-34-24-10-15(4-6-21(24)30)23(32)9-17-8-18(12-26(36-3)27(17)33)29-20-14-37-28(19(20)13-38-29)16-5-7-22(31)25(11-16)35-2/h4-8,10-12,19-20,28-31,33H,9,13-14H2,1-3H3/t19-,20-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRVXSJMQLQTTM-UGOBFYTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Herpetone's anti-hepatic fibrosis activity?
A1: While the exact mechanism is still under investigation, research suggests that this compound nanosuspensions (HPT-NS) can inhibit the proliferation of rat hepatic stellate cells (HSC-T6). [] This inhibition appears to be linked to this compound's ability to block HSC-T6 cells in the G2/M phase of the cell cycle and induce apoptosis. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved in this compound's anti-fibrotic effects.
Q2: How does the formulation of this compound as nanosuspensions impact its efficacy?
A2: this compound exhibits poor water solubility, limiting its oral bioavailability. [] Formulating this compound into nanosuspensions (HPT-NS) using a miniaturized media milling method significantly enhances its dissolution rate. [] The study observed a cumulative dissolution rate of 93% for HPT-NS in 18 hours, substantially higher than the 28% observed with coarse suspensions of this compound. [] This improved dissolution translates to increased efficacy against hepatic stellate cell proliferation in vitro, highlighting the importance of formulation for enhancing this compound's therapeutic potential. []
Q3: Beyond its anti-fibrotic activity, does this compound exhibit other therapeutic properties?
A3: Yes, research indicates that this compound possesses anti-hepatitis B virus (HBV) activity. [, ] Studies using HepG2.2.15 cells demonstrated that this compound can effectively reduce HBsAg, HBeAg, and HBV DNA levels in cell culture. [] This antiviral activity, coupled with its hepatoprotective effects against CCl4-induced hepatocyte injury, [] positions this compound as a potential multi-target therapeutic agent for liver diseases.
Q4: Are there any other notable compounds found in Herpetospermum species, and do they exhibit similar biological activities?
A4: Yes, Herpetospermum species contain various bioactive compounds, including herpetolide A and herpetolide B. [] While structurally distinct from this compound, herpetolide A also demonstrates protective effects against CCl4-induced hepatocyte injury. [] This finding suggests a potential for synergistic effects between this compound and other constituents of Herpetospermum, warranting further investigation into their combined therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
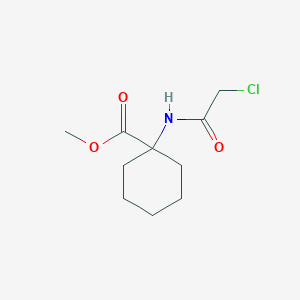
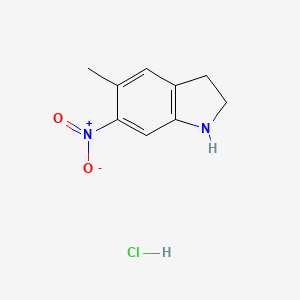
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)
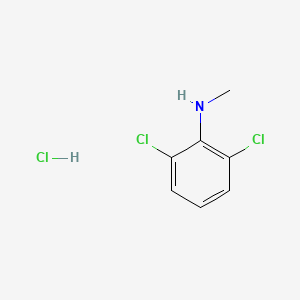
![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)



![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)
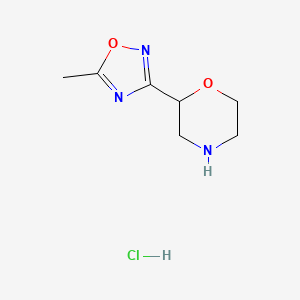
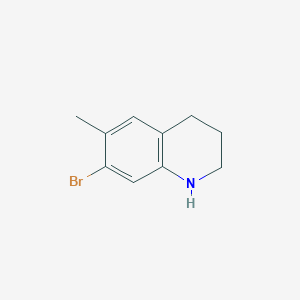
![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
